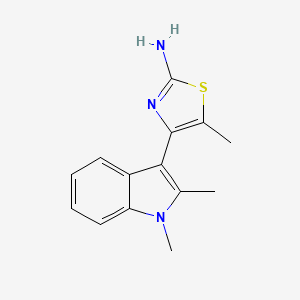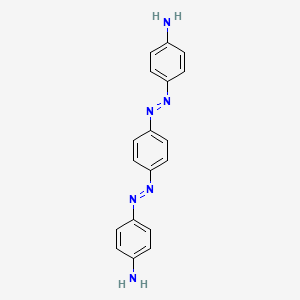
4,4'-(1,4-Phenylenebis(diazene-2,1-diyl))dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) connected to aromatic rings. This particular compound is known for its vibrant color properties, making it useful in various dyeing applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) typically involves the diazotization of benzenamine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: Benzenamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1,4-phenylenediamine under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) primarily involves its interaction with light and other chemicals. The azo groups can absorb light in the visible spectrum, leading to the compound’s vibrant colors. Additionally, the compound can form stable complexes with various substrates, making it useful in different applications.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-[1,4-phenylenebis(1-methylethylidene)]bis-(N-methyl-)
- Benzenamine, 4,4’-[1,4-phenylenebis(2,5-oxazolediyl)]bis-(9CI)
- Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis-
Uniqueness
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) is unique due to its specific azo linkage and the resulting color properties. Compared to other similar compounds, it offers distinct advantages in dyeing applications due to its stability and vibrant color.
Properties
CAS No. |
21371-46-0 |
|---|---|
Molecular Formula |
C18H16N6 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[[4-[(4-aminophenyl)diazenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C18H16N6/c19-13-1-5-15(6-2-13)21-23-17-9-11-18(12-10-17)24-22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 |
InChI Key |
GYSBIUPPXQOLIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


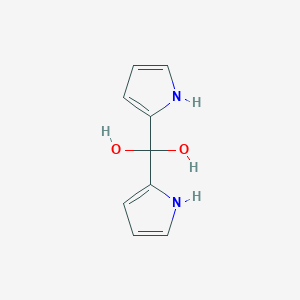
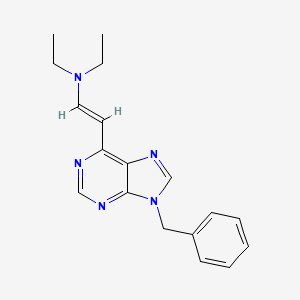
methanone](/img/structure/B14174300.png)


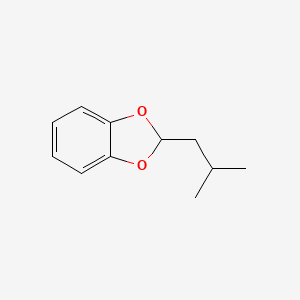
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)

![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)


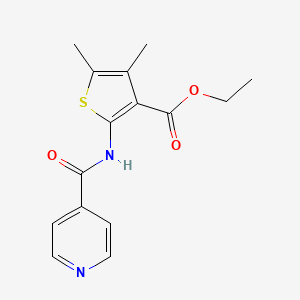
![4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)](/img/structure/B14174380.png)
